Computational Physicochemical Profiling: LogP, TPSA, and HBD/HBA Differentiation from Closest N-Substituted Analogs
The target compound exhibits a computed logP of 2.7, TPSA of 80.5 Ų, 1 hydrogen bond donor (HBD), and 5 hydrogen bond acceptors (HBA) [1]. In comparison, the N-(4-ethoxyphenyl) analog (CAS 866340-01-4) carries a higher molecular weight (472.5 g/mol vs. 338.3 g/mol), a larger TPSA (≈93 Ų), and 1 HBD but 6 HBA, which increases polarity and may reduce membrane permeability . The N-(4-fluorophenyl) analog (CAS 902292-78-8) has a molecular weight of 432.4 g/mol, a logP estimated at 3.5–4.0 due to the additional fluorophenyl ring, and a TPSA of ≈72 Ų, indicating higher lipophilicity and lower H-bonding capacity . These differences are critical for projects where a lead-like profile (MW < 350, logP < 3) is desired for CNS penetration or for avoiding P-glycoprotein efflux [1].
| Evidence Dimension | Computed drug-likeness parameters (MW, logP, TPSA, HBD, HBA) |
|---|---|
| Target Compound Data | MW 338.3 g/mol; logP 2.7; TPSA 80.5 Ų; HBD 1; HBA 5 |
| Comparator Or Baseline | N-(4-ethoxyphenyl) analog (CAS 866340-01-4): MW 472.5 g/mol; TPSA ≈93 Ų; HBD 1; HBA 6. N-(4-fluorophenyl) analog (CAS 902292-78-8): MW 432.4 g/mol; logP ~3.5-4.0; TPSA ≈72 Ų |
| Quantified Difference | Target compound has 28% lower MW and 0.5-1.3 lower logP than comparators; 13% lower TPSA than ethoxyphenyl analog but 12% higher than fluorophenyl analog |
| Conditions | Computed via PubChem (XLogP3, Cactvs) [1] and estimated from structural analogs |
Why This Matters
For medicinal chemistry campaigns targeting intracellular or CNS enzymes, the lower MW and optimal logP of the target compound offer a superior starting point for lead optimization compared to bulkier N-substituted analogs.
- [1] PubChem. 2-[6-Fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide. CID 154854324. 2026. View Source
